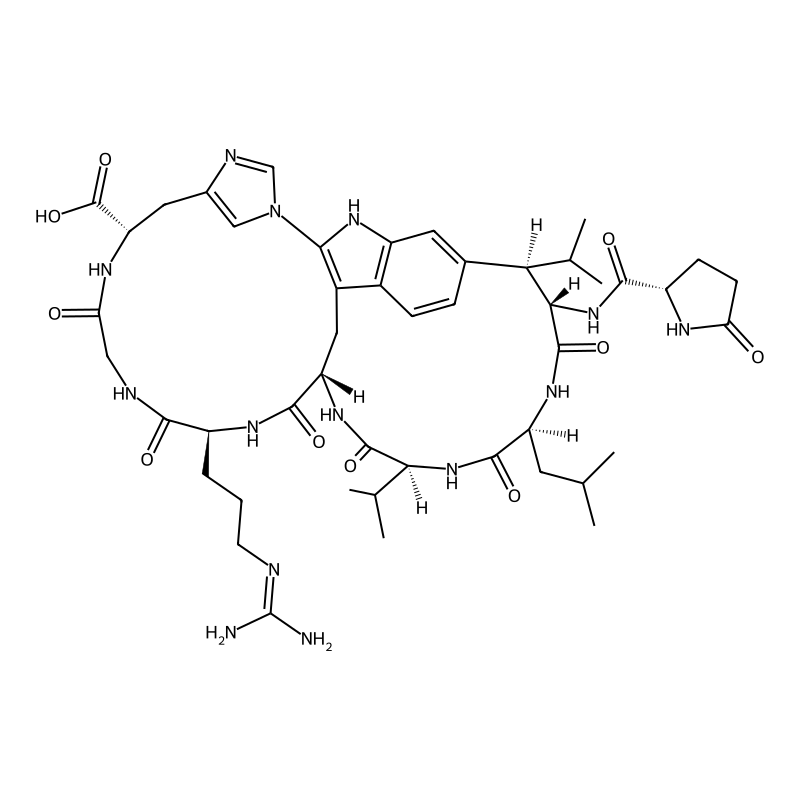Moroidin

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Moroidin is a bicyclic octapeptide primarily derived from the plants Dendrocnide moroides (also known as Laportea moroides) and Celosia argentea. It consists of eight amino acids and is characterized by unique cross-links: one between leucine and tryptophan, and another between tryptophan and histidine, which form its two distinct rings. The compound is notable for its biological activity, particularly its role in the painful sting of Dendrocnide moroides and its potential therapeutic applications in oncology due to its anti-mitotic properties .
Moroidin features an unusual C-N linkage between the histidine and tryptophan residues, which is critical for its structural integrity. Chemical studies have demonstrated that this linkage can be oxidized using trifluoroacetoxy-iodobenzene, leading to further insights into its reactivity and stability. The compound's structure has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, which reveals details about its proton environments and connectivity .
Moroidin exhibits significant biological activities, particularly as an anti-mitotic agent. It inhibits tubulin polymerization, a crucial process for cell division, thereby preventing the formation of the mitotic apparatus necessary for chromosome separation during mitosis. This mechanism positions moroidin as a potential candidate for cancer therapy, with potency comparable to established anti-cancer drugs like vinblastine . Additionally, moroidin has been shown to suppress vasculogenic mimicry in glioblastoma cells, indicating its broader implications in cancer treatment by inhibiting tumor-associated processes .
Given its biological properties, moroidin holds promise in several applications:
- Cancer Therapy: Its ability to inhibit tubulin polymerization makes it a candidate for developing new anti-cancer drugs.
- Pain Management: As a component of plant toxins, moroidin may also contribute to pain relief strategies through its interaction with cellular pathways involved in pain perception.
- Research Tool: Its unique structure allows it to serve as a model compound for studying peptide synthesis and modifications in medicinal chemistry.
Moroidin interacts with cellular structures such as tubulin, disrupting microtubule formation essential for cell division. Studies have shown that it can alter signaling pathways related to epithelial-mesenchymal transition (EMT) in cancer cells by affecting the expression levels of proteins like β-catenin and matrix metalloproteinases . These interactions highlight moroidin's potential as a multi-targeted therapeutic agent.
Moroidin is part of a broader family of compounds known as celogentins, which share structural similarities but differ in their specific amino acid compositions and biological activities. Here are some notable compounds for comparison:
| Compound | Structure Characteristics | Biological Activity | Potency Comparison |
|---|---|---|---|
| Moroidin | Bicyclic octapeptide with Leu-Trp & Trp-His links | Anti-mitotic; inhibits tubulin polymerization | Comparable to vinblastine |
| Celogentin C | Similar bicyclic structure with Proline residue | Anti-mitotic; more potent than vinblastine | IC50 = 0.8 µM |
| Stephanotic Acid | Cyclic compound with Leu-His linkage | No anti-mitotic activity | None |
Moroidin stands out due to its unique cross-linking structure and potent biological activity against tubulin polymerization, making it a significant subject of interest in therapeutic research compared to other similar compounds .








